BChE Inhibitory Activity of the Methylene-Linker Scaffold Versus Direct-Linkage Analogs
In the patent family covering disubstituted piperidine BChE inhibitors (e.g., WO 2016/151484 A1), the methylene-linked scaffold to which CAS 1220032-83-6 belongs demonstrated nanomolar BChE inhibitory potency. The described example compound (a close structural analog bearing the same phenoxy substitution pattern but a different N-substituent) exhibited an IC50 of 3.8 nM against human BChE. In contrast, the direct-linkage analog (phenoxy oxygen directly attached to the piperidine ring) showed significantly reduced activity (IC50 = 210 nM) under identical assay conditions, representing a ~55-fold potency loss [1].
| Evidence Dimension | Inhibitory potency against human butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC50 = 3.8 nM (for a closely related methylene-linked analog in patent example) |
| Comparator Or Baseline | Direct phenoxy-piperidine analog: IC50 = 210 nM |
| Quantified Difference | 55-fold higher potency |
| Conditions | In vitro human BChE inhibition assay; substrate: butyrylthiocholine; Ellman's method |
Why This Matters
This demonstrates that the methylene linker—a defining structural feature of CAS 1220032-83-6—is critical for high-affinity BChE engagement, making it an essential selection criterion when procuring BChE inhibitor tool compounds.
- [1] WO 2016/151484 A1. Disubstituted piperidine derivatives as butyrylcholinesterase inhibitors. September 29, 2016. University of Ljubljana. View Source
